西酞普兰-d4 氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

2,8-喹啉二醇在科学研究中具有广泛的应用:

化学: 它用作合成各种杂环化合物的结构单元。

生物学: 它在研究中用作标准品,用于识别与某些药物(例如多柔比星)毒性相关的尿液代谢物.

作用机制

2,8-喹啉二醇的作用机制包括它与各种分子靶标和途径的相互作用。作为喹啉衍生物,它可以与细菌 DNA 旋转酶和拓扑异构酶 IV 相互作用,抑制其活性,从而表现出抗菌特性。 此外,它的羟基允许它参与氧化还原反应,从而促进其生物活性 .

安全和危害

未来方向

生化分析

Biochemical Properties

Citalopram-d4 Hydrobromide plays a significant role in biochemical reactions, particularly in the inhibition of serotonin reuptake. It interacts with several biomolecules, including the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, Citalopram-d4 Hydrobromide increases the availability of serotonin in the synaptic cleft, enhancing serotonergic transmission. Additionally, it has been shown to act as an antagonist of nicotinic acetylcholine receptors .

Cellular Effects

Citalopram-d4 Hydrobromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase neurogenesis and reduce oxidative stress in neuronal cells . The compound also affects the processing of amyloid-β precursor protein, which is relevant in the context of Alzheimer’s disease . By modulating these cellular processes, Citalopram-d4 Hydrobromide can impact overall cell function and health.

Molecular Mechanism

The molecular mechanism of Citalopram-d4 Hydrobromide involves the inhibition of serotonin reuptake by binding to the serotonin transporter (SERT). This binding prevents the reabsorption of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft . The compound’s selectivity for serotonin reuptake inhibition is higher compared to other SSRIs, with minimal effects on dopamine and norepinephrine transporters . Additionally, Citalopram-d4 Hydrobromide has been shown to interact with nicotinic acetylcholine receptors, further influencing neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Citalopram-d4 Hydrobromide can change over time. Studies have shown that the compound remains stable and effective over extended periods, with sustained-release formulations providing consistent bioavailability . Long-term administration of Citalopram-d4 Hydrobromide has been associated with continuous suppression of serotonin synthesis and content in the brain . These temporal effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics in research settings.

Dosage Effects in Animal Models

The effects of Citalopram-d4 Hydrobromide vary with different dosages in animal models. Acute administration of the compound has been shown to induce anxiogenic effects, while repeated administration leads to anxiolytic effects . High doses of Citalopram-d4 Hydrobromide have been associated with toxic effects, particularly in models of epilepsy . These dosage-dependent effects highlight the importance of careful dosing in experimental studies to avoid adverse outcomes.

Metabolic Pathways

Citalopram-d4 Hydrobromide is primarily metabolized in the liver through N-demethylation by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The main metabolite, demethylcitalopram, retains some pharmacological activity but is less potent than the parent compound. The metabolic pathways involved in the degradation of Citalopram-d4 Hydrobromide are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Citalopram-d4 Hydrobromide is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of approximately 12 L/kg and binds to plasma proteins at a rate of about 80% . Its distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system. The transport and distribution properties of Citalopram-d4 Hydrobromide are critical for its efficacy as an antidepressant and research tool.

Subcellular Localization

The subcellular localization of Citalopram-d4 Hydrobromide is primarily within the synaptic cleft, where it exerts its inhibitory effects on serotonin reuptake. The compound’s localization is directed by its interaction with the serotonin transporter (SERT), which is predominantly found in the presynaptic neuron membrane . This specific targeting ensures that Citalopram-d4 Hydrobromide effectively modulates serotonergic transmission, contributing to its antidepressant effects.

准备方法

合成路线和反应条件: 2,8-喹啉二醇可以通过多种方法合成。一种常见的方法包括用氧化剂与 8-羟基喹啉反应。 另一种方法包括使用喹啉-2,8-二酮作为起始材料,然后将其还原以形成 2,8-喹啉二醇 .

工业生产方法: 2,8-喹啉二醇的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 这些工业过程的具体细节通常是专有的,并且可能因制造商而异 .

化学反应分析

2,8-喹啉二醇由于存在羟基和喹啉环结构,会经历各种类型的化学反应:

氧化: 它可以被氧化形成喹啉-2,8-二酮。

还原: 该化合物可以被还原形成不同的氢化喹啉衍生物。

取代: 它可以发生亲电取代反应,特别是在喹啉环上。

酯化: 与羧酸反应形成酯。

醚化: 与卤代烷反应形成醚.

相似化合物的比较

2,8-喹啉二醇可以与其他类似化合物进行比较,例如:

8-羟基喹啉: 结构相似,但在 2 位缺少第二个羟基。

2,4-喹啉二醇: 在 2 和 4 位而不是 2 和 8 位具有羟基。

8-羟基碳酰胺: 2,8-喹啉二醇的另一种互变异构体.

属性

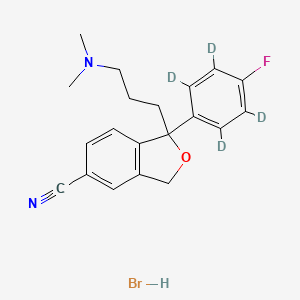

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i5D,6D,7D,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHMBLDNRMIGDW-VBMPRCAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-58-3 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219803-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)